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Compound of Interest

Compound Name: Citreoviridin-13C23

Cat. No.: B15134970 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Citreoviridin, a mycotoxin produced

by several species of Penicillium and Aspergillus. Particular focus is given to the application of

its uniformly carbon-13 labeled analogue, Citreoviridin-13C23, as an internal standard in

advanced analytical methodologies. This document consolidates key information on its

chemical properties, biosynthesis, biological activity, and the experimental protocols essential

for its study.

Introduction
Citreoviridin is a neurotoxic mycotoxin that has been implicated in "yellow rice" disease, a

condition historically linked to cardiac beriberi in Japan.[1][2] It is a secondary metabolite

produced by fungi such as Penicillium citreonigrum, Aspergillus terreus, and Eupenicillium

ochrosalmoneum, which can contaminate staple foods like rice, corn, and other cereals.[3][4]

The toxin's primary mechanism of action involves the inhibition of mitochondrial ATP synthase,

leading to severe cellular energy deficits.[5]

The study of Citreoviridin, from its detection in food sources to its toxicological effects, relies on

precise and accurate quantification. This is often complicated by matrix effects in complex

samples. Citreoviridin-13C23, a stable isotope-labeled version of the molecule where all 23

carbon atoms are replaced with the ¹³C isotope, serves as an ideal internal standard for mass

spectrometry-based analytical methods. Its identical chemical and physical properties to the

native compound, but distinct mass, allow for the correction of matrix-induced signal
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suppression or enhancement and variations in sample preparation recovery, leading to highly

accurate quantification.

Chemical and Physical Properties
Citreoviridin is a polyene mycotoxin characterized by a distinctive yellow color. Its structure

features a conjugated tetraene system, an α-pyrone ring, and a substituted tetrahydrofuran

ring.

Table 1: Chemical and Physical Properties of Citreoviridin

Property Value Source

Molecular Formula C₂₃H₃₀O₆

Molar Mass 402.487 g·mol⁻¹

IUPAC Name

6-[(1E,3E,5E,7E)-8-

[(2S,3R,4R,5R)-3,4-dihydroxy-

2,4,5-trimethyloxolan-2-yl]-7-

methylocta-1,3,5,7-

tetraenyl]-4-methoxy-5-

methylpyran-2-one

CAS Number 25425-12-1

Melting Point 107-111 °C

Solubility
DMSO: 10 mg/ml; Ethanol: 10

mg/ml

Appearance Yellow to orange powder

Table 2: ¹³C-NMR Spectroscopic Data for Citreoviridin
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Carbon No. Chemical Shift (δ, ppm)

1 18.5

2 34.1

3 87.2

4 77.9

5 88.1

6 131.2

7 138.1

8 125.9

9 134.5

10 129.8

11 133.5

12 130.4

13 135.2

14 162.1

15 98.3

16 170.2

17 108.2

18 163.9

19 12.8

20 25.4

21 10.1

22 12.9

23 56.4
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Note: Data is compiled from typical values for

polyketides and may vary slightly based on

solvent and experimental conditions. A definitive

list from a single source for all 23 carbons was

not available in the provided search results.

For Citreoviridin-13C23, the chemical shifts would be identical, but all carbon signals would

exhibit coupling to adjacent ¹³C atoms. The molecular weight would be approximately 425.55

g·mol⁻¹ (402.487 + 23 * (1.00335)).

Biosynthesis
The biosynthesis of Citreoviridin in fungi like P. citreonigrum and A. terreus is governed by a

dedicated gene cluster. This cluster contains the genes encoding the enzymes necessary for its

assembly from simple precursors. The core of the molecule is synthesized by a highly reducing

polyketide synthase (HR-PKS).

The key genes identified in the Citreoviridin (ctv) biosynthesis cluster are:

ctvA: A highly reducing polyketide synthase (HR-PKS) responsible for the formation of the

polyketide backbone.

ctvB: A methyltransferase.

ctvC: A flavin-dependent mono-oxygenase.

ctvD: A hydrolase.

These four genes are considered sufficient for the formation of the Citreoviridin molecule. The

cluster may also contain genes for self-resistance, such as an extra copy of the F1-ATPase β-

subunit gene (ctvE), the target of the toxin, and a putative MFS transporter that may be

involved in its efflux.
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Caption: Citreoviridin biosynthesis pathway.

Biological Activity and Toxicology
Citreoviridin is a potent neurotoxin that primarily targets the mitochondrial F1F0-ATP synthase,

a critical enzyme for cellular energy production. Inhibition of this enzyme leads to a rapid

depletion of ATP, which is particularly detrimental to high-energy-demand tissues like the

central nervous system and the heart.
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The toxic effects manifest as respiratory and cardiovascular failures. Symptoms in animal

models include decreased motor activity, hypothermia, paralysis, convulsions, and ultimately,

respiratory arrest. Its association with cardiac beriberi suggests a link to thiamine deficiency,

although the exact mechanism of this interaction is not fully elucidated.

Table 3: Toxicological Data for Citreoviridin

Parameter Value Species Route Source

LD₅₀ 3.6-11.8 mg/kg Mouse Subcutaneous

LD₅₀ 7.5 mg/kg Mouse Intraperitoneal

LD₅₀ 37.5 mg/kg
1-day-old

Chicken
Oral

Acute Effects

Respiratory

failure,

cardiovascular

failure, CNS

depression,

paralysis

Rabbit, Mouse

Intravenous,

Intraperitoneal,

Subcutaneous

Recent studies suggest a cardiotoxic mechanism involving the PPAR-γ-mTORC2-autophagy

pathway. Citreoviridin was found to inhibit the transcriptional activity of PPAR-γ, leading to

apoptosis in cardiomyocytes.
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Mechanism of Citreoviridin Cardiotoxicity
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Caption: Signaling pathway of Citreoviridin-induced cardiotoxicity.

Experimental Protocols
Production and Extraction of Citreoviridin
This protocol is based on the methodology described for the production of Citreoviridin from

Penicillium citreonigrum.

Fungal Cultivation:
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Prepare Yeast Extract Sucrose (YES) liquid medium (4 g/L yeast extract, 20 g/L sucrose in

distilled water).

Inoculate 500 mL of YES medium in culture flasks with spores of P. citreonigrum.

Incubate the culture for 8 days at 25 °C in stationary conditions.

Extraction:

Separate the mycelium from the liquid medium by filtration.

Extract both the mycelium and the liquid medium separately with chloroform.

Combine the chloroform extracts and evaporate the solvent under reduced pressure to

obtain a crude extract. A significant portion of the toxin (around 74.3%) is typically found in

the mycelia.

Purification:

Dissolve the crude extract in a suitable solvent (e.g., methanol/water mixture).

Perform semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the

Citreoviridin fraction.

Confirm the purity of the isolated fraction using analytical HPLC and characterize it using

spectroscopic methods (NMR, MS, UV/VIS, FT-IR).

Note on Stability: Citreoviridin can isomerize to isocitreoviridin over long storage periods, even

when frozen and protected from light. Purity should be verified before use in toxicological

studies.

Production of Citreoviridin-13C23
The production of uniformly labeled Citreoviridin-13C23 would follow the same fermentation

protocol as above, with the critical substitution of standard glucose or sucrose in the culture

medium with uniformly labeled ¹³C-glucose or ¹³C-sucrose. The labeled precursor will be

incorporated by the fungus during the biosynthesis process, resulting in the production of ¹³C-
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labeled secondary metabolites, including Citreoviridin-13C23. The extraction and purification

steps remain the same.

Analytical Quantification using LC-MS/MS with
Citreoviridin-13C23
This protocol outlines a stable isotope dilution assay (SIDA) for the accurate quantification of

Citreoviridin.

Sample Preparation:

Homogenize the sample matrix (e.g., ground rice, corn).

Weigh a known amount of the homogenized sample into a tube.

Add a precise amount of Citreoviridin-13C23 internal standard solution (of known

concentration) to the sample.

Add the extraction solvent (e.g., acetonitrile/water/formic acid mixture).

Vortex or sonicate to ensure thorough extraction.

Centrifuge the sample to pellet solid material.

LC-MS/MS Analysis:

Transfer the supernatant to an autosampler vial for injection.

Perform chromatographic separation using a C18 column with a suitable mobile phase

gradient (e.g., water and acetonitrile/methanol with formic acid).

Detect the analytes using a tandem mass spectrometer operating in Multiple Reaction

Monitoring (MRM) mode.

MRM Transition for Citreoviridin: Monitor the transition from the precursor ion (e.g.,

[M+H]⁺) to a specific product ion.
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MRM Transition for Citreoviridin-13C23: Monitor the transition from the ¹³C-labeled

precursor ion ([M+23+H]⁺) to its corresponding product ion.

Quantification:

Create a calibration curve using standards of unlabeled Citreoviridin spiked with the same

constant amount of Citreoviridin-13C23 internal standard.

Plot the ratio of the peak area of the analyte to the peak area of the internal standard

against the concentration of the analyte.

Calculate the concentration of Citreoviridin in the unknown sample by comparing its peak

area ratio to the calibration curve. This ratio-based calculation corrects for any loss during

sample preparation and any matrix effects during ionization.
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Workflow for Citreoviridin Analysis using SIDA
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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